3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
Description
The compound 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea features a urea backbone linked to a 3-methylphenyl group and a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety. Urea derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects, while triazoles contribute to metabolic stability and target binding .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-5-9-16(12-14)21-18(24)22-17(13-23-19-10-11-20-23)15-7-3-2-4-8-15/h2-12,17H,13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSXMQRGVIWYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the phenyl group: This step involves the reaction of the triazole intermediate with a phenyl-containing reagent.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Characterization Methods
The compound’s structure is validated using:
-
NMR Spectroscopy :
-
Mass Spectrometry (MS) :
-
Single Crystal XRD :
Reaction Mechanisms
Stability and Reactivity :
-
The triazole ring is stable under acidic/basic conditions but may tautomerize to 2H-1,2,3-triazoles .
-
Reactivity increases when bonded to electronegative groups, enabling participation in nucleophilic substitution or metal coordination .
Biological Interactions :
-
The urea group and triazole ring interact with enzymes/receptors via H-bonding and π-π stacking, contributing to potential therapeutic effects (e.g., anticancer, antifungal) .
Key Structural Features
| Feature | Impact |
|---|---|
| Urea group | Enhances hydrogen bonding for target binding |
| Triazole ring | Contributes to stability and bioactivity |
| Phenyl substituents | Modulate solubility and lipophilicity |
This compound’s reactivity and synthesis leverage modern click chemistry, enabling precise control over regiochemistry and functionalization. Its structural motifs position it as a promising scaffold for medicinal chemistry, particularly in developing targeted therapies.
Scientific Research Applications
Biological Activities
The biological activities of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea have been investigated in various studies:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea has demonstrated anti-inflammatory effects in animal models.
Research Findings : Treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring and phenyl groups can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Selected Urea-Triazole Derivatives
Key Observations :
- Triazole Regiochemistry : The target compound’s 2H-triazole (vs. 1H-triazole in ) may reduce steric hindrance, enhancing interactions with planar biological targets.
- Substituent Effects : The 3-methylphenyl group provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., trifluoromethyl in ), influencing solubility and metabolic stability.
Key Observations :
- Synthetic Efficiency : The target compound’s triazole moiety could be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective and high-yield method , contrasting with phase-transfer catalysis used for pyrazole derivatives .
Biological Activity
3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This compound features a urea moiety linked to a triazole ring, which is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds containing the triazole ring have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study assessing the cytotoxic effects of triazole derivatives, it was found that 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea exhibited an IC50 value of approximately 25 µM against breast cancer cell lines (MCF-7) . This suggests a moderate level of activity compared to other known anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities due to their ability to disrupt cellular processes in pathogens.
Research Findings:
In vitro assays demonstrated that the compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Modifications at specific positions on the triazole or phenyl rings can enhance potency and selectivity.
Key Observations:
- Substituent Effects: Electron-donating groups on the phenyl ring generally enhance activity.
- Triazole Positioning: Variations in the position of substituents on the triazole ring significantly influence both anticancer and antimicrobial efficacy .
Data Summary Table
| Biological Activity | IC50/MIC Values | Cell Lines/Organisms |
|---|---|---|
| Anticancer | 25 µM | MCF-7 (Breast Cancer) |
| Antimicrobial | 15 - 30 µg/mL | Staphylococcus aureus, E. coli |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, typically involving isocyanate intermediates. For example, coupling 3-methylphenyl isocyanate with 1-phenyl-2-(2H-triazol-2-yl)ethylamine in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:isocyanate) and temperature control (70–90°C). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How can the structure and purity of this urea-triazole hybrid be confirmed analytically?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹) .
- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and triazole protons (δ 7.8–8.2 ppm). ¹³C NMR resolves carbonyl (δ ~155 ppm) and triazole carbons .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA/GHS guidelines:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what validation steps are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). Validate with co-crystallized ligands (RMSD <2 Å) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with leave-one-out or k-fold methods .
Q. What strategies resolve contradictions in reported biological activity data for urea-triazole derivatives?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify EC₅₀/IC₅₀ discrepancies.
- Assay Replication : Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm target engagement .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets from independent studies .
Q. How can regioselectivity challenges during triazole functionalization be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer reactions to the desired triazole position .
- Catalysis : Use Cu(I)- or Ru-based catalysts for click chemistry modifications, ensuring >90% regioselectivity .
Q. What experimental designs evaluate the environmental fate of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
